molecular formula C19H18N4O B2621172 3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea CAS No. 2097927-26-7

3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea

Cat. No.: B2621172
CAS No.: 2097927-26-7
M. Wt: 318.38
InChI Key: NNJQLWAQWDKOIY-UHFFFAOYSA-N
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Description

3-{[2,4’-Bipyridine]-5-yl}-1-(2-phenylethyl)urea is a complex organic compound that features a bipyridine moiety and a phenylethyl group attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2,4’-Bipyridine]-5-yl}-1-(2-phenylethyl)urea typically involves the coupling of a bipyridine derivative with a phenylethyl isocyanate. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage. The reaction can be summarized as follows:

    Starting Materials: 2,4’-Bipyridine-5-amine and 2-phenylethyl isocyanate.

    Reaction Conditions: The reaction is conducted in an organic solvent like dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures.

    Catalysts and Reagents: Triethylamine is commonly used as a base to neutralize the hydrogen chloride formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-{[2,4’-Bipyridine]-5-yl}-1-(2-phenylethyl)urea can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of bipyridine N-oxides.

    Reduction: Formation of bipyridine amines.

    Substitution: Formation of halogenated or nitrated derivatives of the phenylethyl group.

Scientific Research Applications

3-{[2,4’-Bipyridine]-5-yl}-1-(2-phenylethyl)urea has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic properties in drug development.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of 3-{[2,4’-Bipyridine]-5-yl}-1-(2-phenylethyl)urea involves its interaction with specific molecular targets. In biological systems, it may bind to metal ions or proteins, altering their function. The bipyridine moiety can coordinate with metal centers, while the urea group can form hydrogen bonds with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A simpler bipyridine derivative used as a ligand in coordination chemistry.

    4,4’-Bipyridine: Another bipyridine isomer with applications in materials science.

    Phenylethylamine: A compound with a similar phenylethyl group, known for its biological activity.

Uniqueness

3-{[2,4’-Bipyridine]-5-yl}-1-(2-phenylethyl)urea is unique due to the combination of the bipyridine and phenylethyl moieties, which confer distinct chemical and biological properties. Its ability to act as a versatile ligand and its potential therapeutic applications make it a compound of significant interest in various research fields.

Properties

IUPAC Name

1-(2-phenylethyl)-3-(6-pyridin-4-ylpyridin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c24-19(21-13-8-15-4-2-1-3-5-15)23-17-6-7-18(22-14-17)16-9-11-20-12-10-16/h1-7,9-12,14H,8,13H2,(H2,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJQLWAQWDKOIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NC2=CN=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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